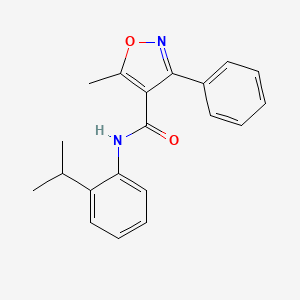
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as LY-294002, is a small molecule inhibitor that has gained significant attention in scientific research due to its ability to selectively inhibit phosphoinositide 3-kinase (PI3K) activity. PI3K is a key signaling enzyme that plays a critical role in regulating cellular processes such as cell growth, proliferation, and survival.
科学的研究の応用
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research to study the role of PI3K signaling pathway in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been used to study the role of PI3K in insulin signaling, neurodegenerative diseases, and inflammation.
作用機序
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide selectively inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is required for downstream signaling. This inhibition leads to a decrease in Akt phosphorylation and subsequent downstream signaling events.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to decrease glucose uptake and metabolism in adipocytes. In addition, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to reduce inflammation and oxidative stress in various cell types.
実験室実験の利点と制限
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a highly specific inhibitor of PI3K, making it a valuable tool for studying the role of PI3K signaling in various cellular processes. However, it is important to note that N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide may have off-target effects and should be used at appropriate concentrations. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is not suitable for in vivo experiments due to its poor pharmacokinetic properties.
将来の方向性
There are several future directions for the use of N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in scientific research. One potential direction is the development of more potent and selective PI3K inhibitors for therapeutic use. Additionally, N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be used to study the role of PI3K in various disease models, such as neurodegenerative diseases and inflammation. Finally, the use of N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other inhibitors or chemotherapeutic agents may enhance its efficacy in cancer treatment.
合成法
N-(2-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized by reacting 2-bromoacetophenone with isopropylmagnesium bromide, followed by the reaction of the resulting product with 3-phenyl-5-methylisoxazole-4-carboxylic acid. The final product is obtained by the reaction of the intermediate product with ammonium chloride.
特性
IUPAC Name |
5-methyl-3-phenyl-N-(2-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)16-11-7-8-12-17(16)21-20(23)18-14(3)24-22-19(18)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSPMMFWDOHFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

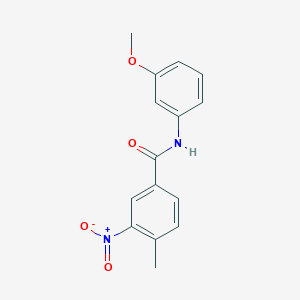
![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)

![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)
![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)
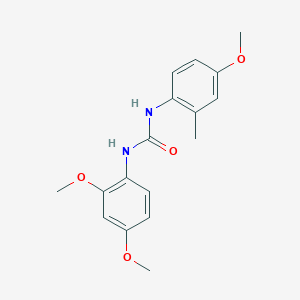
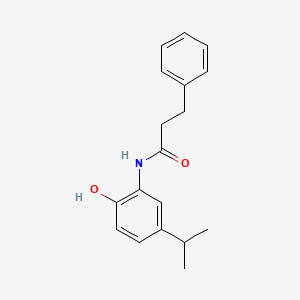
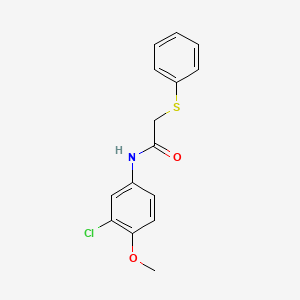
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)